molecular formula C22H21ClN2O3S B5123705 N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5123705
M. Wt: 428.9 g/mol
InChI Key: OJDXZIDWYXFLPZ-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the class of glycine transporter inhibitors and has shown promising results in various studies.

Mechanism of Action

N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide acts as a glycine transporter inhibitor. Glycine is an important neurotransmitter that plays a role in pain sensitivity, addiction, and depression. By inhibiting the uptake of glycine, N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide can increase the concentration of glycine in the synapse, leading to its therapeutic effects.
Biochemical and physiological effects:
N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. It can reduce pain sensitivity, as mentioned earlier, by increasing the concentration of glycine in the synapse. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, it has been shown to have antidepressant effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for glycine transporters. This means that it can be used to selectively target glycine transporters without affecting other neurotransmitter systems. However, one limitation is that it has not yet been extensively studied in human subjects, so its safety and efficacy in humans is not yet known.

Future Directions

There are several future directions for research on N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further study its potential therapeutic applications, particularly in treating addiction and depression. Another direction is to investigate its safety and efficacy in human subjects. Additionally, future research could focus on developing more potent and selective glycine transporter inhibitors based on the structure of N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide.

Synthesis Methods

The synthesis of N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide involves a multistep process. The first step involves the reaction of benzylamine with 4-chlorobenzaldehyde to form N-benzyl-4-chlorobenzylamine. This compound is then reacted with phenylsulfonyl chloride to produce N-benzyl-N-(4-chlorobenzyl)-N-(phenylsulfonyl)amine. Finally, this compound is reacted with glycine methyl ester hydrochloride to produce N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide.

Scientific Research Applications

N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have antinociceptive effects, which means it can reduce pain sensitivity. It has also been studied for its potential use in treating drug addiction and depression.

properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c23-20-13-11-18(12-14-20)15-24-22(26)17-25(16-19-7-3-1-4-8-19)29(27,28)21-9-5-2-6-10-21/h1-14H,15-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDXZIDWYXFLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Benzylbenzenesulfonamido)-N-[(4-chlorophenyl)methyl]acetamide

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